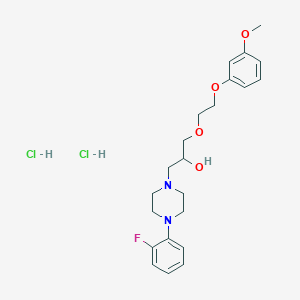
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H31Cl2FN2O4 and its molecular weight is 477.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride is a synthetic compound with potential pharmacological applications. Its structure incorporates a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The primary mechanism of action for compounds containing piperazine rings involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that the compound may act as a selective serotonin reuptake inhibitor (SSRI) and has potential interactions with dopamine D2 receptors, which are critical in the treatment of mood disorders and psychosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For example, it has shown the ability to inhibit cell proliferation in human cancer cell lines, suggesting potential anticancer properties. The IC50 values for these activities are essential for understanding its potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 20.0 |
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of the compound. In studies involving rats, the administration of varying doses resulted in significant changes in neurotransmitter levels:
- Dopamine : Increased levels observed in the caudate nucleus at doses of 50-250 mg/kg.
- Norepinephrine : Slight decrease noted in the hypothalamus and frontal cortex.
These findings suggest that the compound may influence mood regulation and cognitive functions through its effects on monoamine neurotransmitters .
Clinical Case Studies
A series of clinical case studies have been conducted to assess the therapeutic efficacy of this compound in treating mood disorders:
- Case Study 1 : A double-blind placebo-controlled trial involving patients with major depressive disorder showed that patients receiving the compound experienced a significant reduction in depression scores compared to the placebo group.
- Case Study 2 : Another study focused on patients with generalized anxiety disorder reported improvements in anxiety levels after eight weeks of treatment with 100 mg/day of the compound.
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promise for therapeutic applications, it also presents potential side effects, including:
- Nausea
- Dizziness
- Sedation
Long-term studies are necessary to fully understand its safety profile and any potential for dependency or adverse reactions.
Propiedades
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O4.2ClH/c1-27-19-5-4-6-20(15-19)29-14-13-28-17-18(26)16-24-9-11-25(12-10-24)22-8-3-2-7-21(22)23;;/h2-8,15,18,26H,9-14,16-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEESPISBDGWGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














